molecular formula C6H14N2 B1592110 N-methylpiperidin-4-amine CAS No. 45584-07-4

N-methylpiperidin-4-amine

Cat. No. B1592110
CAS RN: 45584-07-4
M. Wt: 114.19 g/mol
InChI Key: FHTGZDVYPCEHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpiperidin-4-amine is a chemical compound with the molecular formula C6H14N2 . It is also known by other names such as 1-Methyl-4-piperidinamine and 4-Amino-1-methylpiperidine .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives, including N-methylpiperidin-4-amine, often involves the Mannich base formation reaction . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of N-methylpiperidin-4-amine consists of a six-membered piperidine ring with a methyl group and an amine group attached . The IUPAC name for this compound is N-methylpiperidin-4-amine .


Chemical Reactions Analysis

Piperidones, including N-methylpiperidin-4-amine, have been found to possess various biological activities . They have been synthesized to mimic naturally occurring alkaloids and steroids in order to study their biological activity .


Physical And Chemical Properties Analysis

N-methylpiperidin-4-amine has a molecular weight of 114.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Parkinsonism Research

N-methylpiperidin-4-amine has been studied in the context of parkinsonism. A case study revealed that the abuse of a related compound, 4-propyloxy-4-phenyl-N-methylpiperidine, led to parkinsonism in a young individual. This syndrome persisted for an extended period and responded to dopamine receptor-stimulating drugs. The study provided insights into the potential neurotoxic effects of certain meperidine congeners on the substantia nigra's aminergic neurons (Davis et al., 1979).

Electrochemistry and Catalysis

N-methylpiperidin-4-amine derivatives have shown potential in electrochemical applications. Research on gold electrodes modified with a chiral nitroxyl radical compound demonstrated the effectiveness of these compounds in the enantioselective oxidation of amines. This has implications for potential applications in biosensors and display devices (Kashiwagi et al., 1999).

Hydrophobic Hydration and Aggregation Studies

The hydrophobic hydration and aggregation behavior of N-methylpiperidine in aqueous solutions have been studied. These properties are essential for understanding the potential of these compounds as clathrate hydrate promoters, which is significant in various chemical processes (Marczak et al., 2013).

Phase Separation in Aqueous Solutions

N-methylpiperidine has been investigated for its phase separation properties in aqueous solutions, particularly in the context of carbon capture processes. The research focused on the influence of CO2 dissolution in aqueous solutions of N-methylpiperidine, which is relevant for understanding the chemical reactions occurring in these solutions (Coulier et al., 2017).

Safety And Hazards

The specific safety and hazards information for N-methylpiperidin-4-amine is not available in the retrieved sources .

Future Directions

The future directions for N-methylpiperidin-4-amine and similar compounds could involve further exploration of their biological activities . For instance, studying on N-substituted piperidone derivatives have demonstrated that these compounds have a wide range of bioactivities .

properties

IUPAC Name

N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGZDVYPCEHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620993
Record name N-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpiperidin-4-amine

CAS RN

45584-07-4
Record name N-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45584-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpiperidin-4-amine
Reactant of Route 2
N-methylpiperidin-4-amine
Reactant of Route 3
N-methylpiperidin-4-amine
Reactant of Route 4
N-methylpiperidin-4-amine
Reactant of Route 5
N-methylpiperidin-4-amine
Reactant of Route 6
N-methylpiperidin-4-amine

Citations

For This Compound
35
Citations
GD Hatnapure, AP Keche, AH Rodge… - Bioorganic & Medicinal …, 2012 - Elsevier
… Thus the compound 5b, 5i, 5j 10s and 10t bearing N-methyl-2-(pyrrolidin-1-yl) ethanamine, benzyl-N-methylpiperidin-4-amine and N-benzyl-N-ethylpiperidin-4-amine respectively have …
Number of citations: 85 www.sciencedirect.com
Y Zeng, R Cao, T Zhang, S Li, W Zhong - European journal of medicinal …, 2015 - Elsevier
… 3a was subsequently transformed into 1-((2-chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine(5b) via the deprotection of amino groups with trifluoroacetic acid in dichloroethane. …
Number of citations: 41 www.sciencedirect.com
S Petrella, A Aubry, G Janvier… - Canadian Journal of …, 2016 - cdnsciencepub.com
… As observed by LC/MS, the condensation of N-methylpiperidin-4-amine (20) with the 2-bromothiazole 13 led to a mixture of the double and monosubstituted products 21 and 16. To …
Number of citations: 16 cdnsciencepub.com
J Krauß, C Müller, M Klimt, LJ Valero, JF Martínez… - Molecules, 2021 - mdpi.com
… N,1-Dibenzyl-N-methylpiperidin-4-amine (7a): The compound was prepared according general procedure 1 from 568 mg (3.0 mmol) 1-benzyl-4-piperidone, 556 mg (4.5 mmol) N-…
Number of citations: 2 www.mdpi.com
AS Bell, Z Yu, JA Hutton, MH Wright… - Journal of Medicinal …, 2020 - ACS Publications
… access compound 1 or later analogues such as 3, 10–13, or 15–16, either due to the presence of two possible nucleophilic centers in the amine reagent, eg, N-methylpiperidin-4-amine …
Number of citations: 15 pubs.acs.org
M Lei, Z **ao, B Ma, Y Chen, M Liu, J Liu, D Guo, X Liu… - Steroids, 2016 - Elsevier
… Of the examples listed in Table 1, the yields of 3g and 3k were much lower than the others, because when N-methylpiperidin-4-amine was used as the substrate, both 3g and 3k were …
Number of citations: 21 www.sciencedirect.com
RP Bhole, YB Zambare, CG Bonde - 2018 - digibug.ugr.es
… [d] oxazol-2-yl)-N-methylpiperidin-4-amine 5. In the final step various phenyl chlorides were … [d]oxazol-2-yl)-N-methylpiperidin-4-amine 6a-l. These compounds were characterisedfor …
Number of citations: 2 digibug.ugr.es
A Daina, C Giuliano, C Pietra, J Wang… - Journal of medicinal …, 2018 - ACS Publications
A new chemotype of ghrelin inverse agonists was discovered through chimeric design based on molecular scaffolds known as growth-hormone secretagogue receptor (GHSR) …
Number of citations: 16 pubs.acs.org
A Banerjee, R Fröhlich, D Schepmann, B Wünsch - MedChemComm, 2010 - pubs.rsc.org
A series of dexoxadrol (3) analogues with various substituents at position 4 of the piperidine ring has been synthesized and pharmacologically evaluated. Key steps in the synthesis are …
Number of citations: 8 pubs.rsc.org
LT Lepovitz, AR Meis, SM Thomas, J Wiedeman… - Tetrahedron, 2020 - Elsevier
… 1-(2-(1H-Indol-3-yl)ethyl)-N-(3,5-dichlorobenzyl)-N-methylpiperidin-4-amine (29a). To a solution of 28a (21 mg, 0.05 mmol) in THF (1 mL) was added a 0.5 M solution of alane in toluene …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.